molecular formula C8H11NO3S B6150590 3-methoxy-N-methylbenzene-1-sulfonamide CAS No. 1538358-34-7

3-methoxy-N-methylbenzene-1-sulfonamide

Cat. No.: B6150590
CAS No.: 1538358-34-7
M. Wt: 201.25 g/mol
InChI Key: BRSXSIBTQORYDY-UHFFFAOYSA-N
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Description

3-Methoxy-N-methylbenzene-1-sulfonamide (CAS 1538358-34-7) is a chemical compound with the molecular formula C 8 H 11 NO 3 S and a molecular weight of 201.24 g/mol . Its structure features a benzene ring with methoxy and N-methylsulfonamide functional groups . The sulfonamide group is a key pharmacophore in medicinal chemistry, known to act as a zinc-binding group (ZBG) in the inhibition of carbonic anhydrase (CA) enzymes . Specifically, benzene sulfonamide derivatives are a significant area of investigation for developing selective inhibitors against tumor-associated CA isoforms, such as hCA IX and XII . These transmembrane enzymes are overexpressed in various hypoxic solid tumors and are promising targets for anticancer drug discovery, as their inhibition can disrupt pH regulation and suppress tumor growth and metastasis . Research into related sulfonamide-indazole hybrids also shows potential for inhibitory activity against MAPK1, a kinase critically involved in cell proliferation and survival in cancers like ovarian, colon, and breast cancer . As a building block, this compound is valuable for synthesizing more complex molecules for biological evaluation. It should be stored sealed in a dry, environment at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1538358-34-7

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

3-methoxy-N-methylbenzenesulfonamide

InChI

InChI=1S/C8H11NO3S/c1-9-13(10,11)8-5-3-4-7(6-8)12-2/h3-6,9H,1-2H3

InChI Key

BRSXSIBTQORYDY-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1)OC

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemo Synthetic Strategies for 3 Methoxy N Methylbenzene 1 Sulfonamide

Historical Evolution of Sulfonamide Synthesis Relevant to Benzene (B151609) Sulfonamides

The journey into sulfonamide synthesis began with a landmark discovery in the 1930s. The development of the red azo dye, Prontosil, and the subsequent identification of its active metabolite, sulfanilamide, marked the dawn of the era of sulfa drugs. ucl.ac.uk This discovery was pivotal, establishing the sulfonamide functional group as a critical pharmacophore and igniting extensive research into the synthesis of its derivatives. openaccesspub.org

Initially, the primary focus was on creating antibacterial agents, but the versatility of the sulfonamide group soon led to the development of non-antibacterial drugs for a wide range of conditions. openaccesspub.org The foundational synthetic methods for benzene sulfonamides, which are directly relevant to 3-methoxy-N-methylbenzene-1-sulfonamide, were established during this early period. The most fundamental approach involves the reaction of an arylsulfonyl chloride with an amine. nih.gov However, the preparation of the sulfonyl chlorides themselves presented challenges, often requiring harsh conditions like electrophilic aromatic substitution with chlorosulfonic acid or the oxidative chlorination of organosulfur compounds with hazardous reagents like chlorine gas. nih.gov These classical methods, despite their limitations in scope and safety, laid the essential groundwork for all subsequent innovations in sulfonamide synthesis.

Classical and Established Synthetic Routes to this compound

The traditional synthesis of this compound typically follows a two-step logic: formation of the sulfonamide bond and functionalization of the nitrogen atom.

Strategies Involving Sulfonylation and Subsequent Amidation

The most conventional and widely practiced method for constructing the sulfonamide backbone is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govthieme-connect.com This remains one of the most classic processes for synthesizing simple sulfonamide drug intermediates. thieme-connect.com

For the target molecule, this process would involve two key steps:

Chlorosulfonylation: 3-Methoxyanisole (anisole) is treated with chlorosulfonic acid. The methoxy (B1213986) group is an ortho-, para-director, meaning this reaction would produce a mixture of sulfonyl chloride isomers. Separating the desired 3-methoxybenzene-1-sulfonyl chloride from its isomers is a critical challenge in this route.

Amidation: The isolated 3-methoxybenzene-1-sulfonyl chloride is then reacted with methylamine (B109427). The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride to form the stable S-N bond of the final product, this compound. An excess of the amine or the addition of a non-nucleophilic base is typically required to neutralize the HCl byproduct. sci-hub.se

Classical Synthesis Step Reactants Product Key Features
1. ChlorosulfonylationAnisole, Chlorosulfonic Acid3-Methoxybenzene-1-sulfonyl chloride (and isomers)Harsh acidic conditions; potential for isomeric mixtures. nih.gov
2. Amidation3-Methoxybenzene-1-sulfonyl chloride, MethylamineThis compoundForms the S-N bond; requires a base to scavenge HCl. sci-hub.seprepchem.com

N-Methylation Techniques for Sulfonamide Nitrogen Functionalization

An alternative classical approach involves forming the parent sulfonamide first, followed by selective alkylation of the nitrogen atom.

Formation of Parent Sulfonamide: 3-methoxybenzene-1-sulfonyl chloride is reacted with ammonia (B1221849) to produce 3-methoxybenzene-1-sulfonamide.

N-Methylation: The resulting primary sulfonamide is then methylated. A significant challenge in this step is achieving selective mono-methylation and avoiding the formation of over-methylated byproducts. nih.gov Several strategies have been developed to address this, including the Fukuyama-Mitsunobu reaction, which uses an alcohol and temporary protection of the sulfonamide nitrogen. nih.gov Direct methylation can also be attempted using reagents like dimethyl sulfate, though this may require careful control of reaction conditions to ensure selectivity. nih.gov

More recent reviews highlight a variety of reagents for the N-methylation of sulfonamides, including traditional alkylating agents and more sustainable alternatives like methanol, used in conjunction with a catalyst. nih.govorganic-chemistry.org

N-Methylation Reagent Conditions Advantages/Disadvantages
Dimethyl Sulfate ((Me)₂SO₄)Typically with a base (e.g., DBU)Effective but can be toxic and lead to over-methylation if not controlled. nih.gov
Methanol (MeOH)With a Ruthenium or Manganese catalystGreener alkylating agent; catalytic process. organic-chemistry.org
Trimethyl phosphate (B84403) (TMP)With Ca(OH)₂Mild and efficient for various nucleophiles, including sulfonamides. organic-chemistry.org

Advanced and Sustainable Synthetic Approaches

In response to the limitations of classical methods, modern research has focused on developing more efficient, selective, and environmentally benign routes to sulfonamides.

Catalytic Methods for Enhanced Selectivity and Efficiency

Transition metal catalysis has revolutionized sulfonamide synthesis by enabling novel bond formations under milder conditions.

Palladium-Catalyzed Synthesis: A palladium-catalyzed process allows for the chlorosulfonylation of arylboronic acids, offering a convergent route where both the aryl and amine components can be varied. nih.gov This method shows significant functional group tolerance. nih.gov

Copper-Catalyzed Synthesis: Copper catalysis has been employed in several innovative strategies. One method enables the synthesis of sulfonamides from aryl carboxylic acids, amines, and a sulfur dioxide source, effectively merging the traditional partners of amide coupling to create sulfonamides in a one-pot reaction. acs.orgnih.gov Other copper-catalyzed methods facilitate the coupling of stable sulfur dioxide surrogates, like DABSO, with amines and arylboronic acids. thieme-connect.com

Ruthenium and Manganese Catalysis: For the N-alkylation step, catalysts based on ruthenium and manganese have been developed to use alcohols as "green" alkylating reagents. organic-chemistry.orgacs.org This "borrowing hydrogen" approach is highly efficient and produces water as the only byproduct. acs.org

Green Chemistry Principles in Sulfonamide Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In sulfonamide synthesis, this has led to several key advancements. sci-hub.se

Aqueous Synthesis: Methodologies have been developed to conduct sulfonamide synthesis in water, eliminating the need for toxic organic solvents like DMF or dichloromethane. researchgate.netrsc.org These processes often allow for simple product isolation by filtration, as the sulfonamide product is insoluble in water. researchgate.netrsc.org

Solvent-Free and Mechanochemical Methods: To further minimize solvent use, solvent-free approaches have been explored. rsc.org Mechanochemistry, which uses mechanical force (e.g., in a ball mill) to drive reactions, offers a one-pot, solvent-free synthesis of sulfonamides from disulfides and amines. rsc.org

Use of SO₂ Surrogates: The direct use of gaseous and toxic sulfur dioxide or harsh chlorinating agents is a major drawback of classical methods. Modern approaches utilize stable, solid SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) or sodium metabisulfite (B1197395) (Na₂S₂O₅), which are safer to handle and allow for the insertion of the sulfonyl group under milder, often catalytic, conditions. thieme-connect.comresearchgate.net

Catalytic Oxidation: Instead of starting with pre-functionalized sulfonyl chlorides, new strategies focus on the catalytic oxidation of more benign sulfur sources, such as thiols, in the presence of an amine. thieme-connect.com These reactions can be driven by metal catalysts or even photoredox catalysis, offering efficient and environmentally friendly routes. thieme-connect.com

Green Approach Description Key Benefit Reference Example
Aqueous SynthesisUsing water as the reaction solvent.Eliminates toxic organic solvents, simplifies workup. rsc.orgReaction of sulfonyl chlorides and amines in water with pH control. sci-hub.se
MechanochemistrySolvent-free synthesis in a ball mill.Avoids solvents entirely, energy-efficient. rsc.orgOne-pot synthesis from disulfides and amines using solid NaOCl·5H₂O. rsc.org
SO₂ SurrogatesUsing stable solids like DABSO instead of SO₂ gas.Enhances safety and handling, allows for milder conditions. thieme-connect.comCopper-catalyzed coupling of DABSO, amines, and boronic acids. thieme-connect.com
Catalytic N-AlkylationUsing alcohols as alkylating agents with a catalyst.Uses a green reagent (alcohol) and produces only water as a byproduct. acs.orgRuthenium-catalyzed N-methylation of sulfonamides with methanol. organic-chemistry.orgacs.org

Flow Chemistry and Continuous Synthesis Protocols for Scalability

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of sulfonamides, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.orgrsc.orgacs.org While specific literature on the continuous synthesis of this compound is not extensively detailed, the principles for synthesizing related arylsulfonamides can be directly applied.

A plausible and efficient two-step continuous flow process for the preparation of this compound would involve:

Continuous Flow Synthesis of 3-methoxybenzenesulfonyl chloride: The precursor, 3-methoxybenzenesulfonyl chloride, can be synthesized in a flow reactor. A common method involves the chlorosulfonylation of an appropriate aromatic precursor. mdpi.com Flow chemistry is particularly advantageous for this step as the reaction is often highly exothermic and can involve hazardous reagents like chlorosulfonic acid. rsc.orgmdpi.com The use of microreactors or continuous stirred-tank reactors (CSTRs) allows for precise temperature control, minimizing the formation of byproducts and ensuring a safer process. rsc.orgmdpi.com A new flow procedure for preparing arylsulfonyl chlorides from aniline (B41778) starting materials has been described, which is amenable to continuous flow processing in a safe and scalable manner. nih.gov

Continuous Amination: The resulting 3-methoxybenzenesulfonyl chloride stream can then be directly mixed with a solution of methylamine in a subsequent flow reactor to form the final product, this compound. This continuous amination step benefits from the rapid mixing and controlled reaction conditions of a flow system, often leading to high yields and purity. acs.orgnih.gov The reaction of methylamine with an acyl chloride, a similar electrophile, proceeds via nucleophilic attack of the amine on the carbonyl (or in this case, sulfonyl) group. vedantu.comyoutube.com

Optimization of Reaction Parameters and Process Efficiency

The efficiency of any synthetic protocol, particularly in a continuous flow setup, is highly dependent on the optimization of various reaction parameters. For the synthesis of this compound, key parameters to consider would include temperature, residence time, stoichiometry of reactants, and catalyst loading (if applicable).

The optimization process often involves a Design of Experiments (DoE) approach to systematically evaluate the impact of each parameter on the reaction yield and purity. mdpi.com For instance, in the chlorosulfonylation step, temperature control is crucial to prevent the formation of undesired isomers or degradation products. mdpi.com Similarly, in the amination step, the molar ratio of methylamine to the sulfonyl chloride and the residence time in the reactor will directly influence the conversion rate and the level of impurities.

The following interactive table illustrates a hypothetical optimization study for the amination step in the continuous flow synthesis of this compound.

Entry Temperature (°C) Residence Time (min) Methylamine Equiv. Yield (%) Purity (%)
12551.18592
225101.19295
32551.59096
45021.19598
55051.19899
65021.59999
78011.29697

This table is a hypothetical representation of an optimization study and the values are not experimentally derived for this specific compound.

As depicted in the table, increasing the temperature and residence time can lead to higher yields, but an optimal balance must be found to maintain high purity and process efficiency. Using a slight excess of the amine can also drive the reaction to completion. d-nb.info The goal of such optimization is to achieve the highest possible space-time yield (STY), a critical metric in continuous manufacturing that represents the amount of product produced per unit of reactor volume per unit of time. rsc.orgmdpi.com

Ultimately, the development of a robust and scalable synthesis for this compound will leverage the principles of continuous flow chemistry coupled with rigorous process parameter optimization to ensure a safe, efficient, and high-quality manufacturing process.

Advanced Spectroscopic and Crystallographic Elucidation of this compound Structure and Conformation

The definitive structural and conformational analysis of this compound, a molecule of interest in organic and medicinal chemistry, relies on a suite of advanced analytical techniques. Each method provides unique insights, and together they allow for an unambiguous determination of its atomic connectivity, molecular geometry, and intermolecular interactions. This article details the application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), vibrational spectroscopy (IR and Raman), and X-ray crystallography to thoroughly characterize this compound.

Theoretical and Computational Chemistry Investigations of 3 Methoxy N Methylbenzene 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of electronic structure, which in turn dictates the molecule's reactivity and physical characteristics.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the molecular geometry and energetics of organic compounds like 3-methoxy-N-methylbenzene-1-sulfonamide.

The optimization of the molecular geometry of this compound using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), would reveal the most stable three-dimensional arrangement of its atoms. This involves determining bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For instance, the methoxy (B1213986) group (-OCH₃) attached to the benzene (B151609) ring introduces specific conformational possibilities. The dihedral angle between the plane of the benzene ring and the C-O-C plane of the methoxy group is a key parameter. Computational studies on similar methoxy-substituted benzene derivatives have shown that the most stable conformation is typically planar, with the methyl group of the methoxy moiety lying in the plane of the benzene ring. This planarity is a result of the balance between steric hindrance and the electronic effects of conjugation.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are representative values based on typical DFT calculations for similar molecules and are for illustrative purposes.

ParameterPredicted Value
C-S Bond Length~1.77 Å
S-N Bond Length~1.63 Å
S=O Bond Length~1.43 Å
C-O (methoxy) Bond Length~1.36 Å
O-S-O Bond Angle~120°
C-S-N Bond Angle~107°
C-O-C Dihedral Angle~180° (planar) or ~0°

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The energy and distribution of these orbitals are crucial for understanding a molecule's nucleophilic and electrophilic nature.

For this compound, the HOMO is expected to be localized primarily on the methoxy-substituted benzene ring. The methoxy group is an electron-donating group, which increases the energy of the HOMO, making the ring more susceptible to electrophilic attack. The LUMO, on the other hand, is likely to be distributed over the electron-withdrawing sulfonamide group and the benzene ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.

Table 2: Predicted FMO Energies and Reactivity Indices (Illustrative) Note: These are representative values based on typical DFT calculations for similar molecules and are for illustrative purposes.

ParameterPredicted Value (eV)
HOMO Energy~ -6.5
LUMO Energy~ -1.2
HOMO-LUMO Gap (ΔE)~ 5.3
Electronegativity (χ)~ 3.85
Chemical Hardness (η)~ 2.65
Global Electrophilicity Index (ω)~ 2.79

Electrostatic Potential Surface (EPS) Mapping for Charge Distribution

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.orgnih.gov The EPS is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. chemrxiv.org

For this compound, the EPS map would show regions of negative potential (typically colored red) and positive potential (typically colored blue). The oxygen atoms of the sulfonamide and methoxy groups are expected to be the most electron-rich regions, exhibiting a strong negative potential. These sites are therefore susceptible to electrophilic attack and are likely to be involved in hydrogen bonding as acceptors. Conversely, the hydrogen atoms, particularly the one attached to the sulfonamide nitrogen (if present in a related primary or secondary sulfonamide) and those of the methyl groups, would show regions of positive potential, indicating their susceptibility to nucleophilic attack. The aromatic ring itself will have a complex potential distribution, influenced by both the electron-donating methoxy group and the electron-withdrawing sulfonamide group.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational space and the study of dynamic processes. mdpi.com

An MD simulation of this compound, typically in a solvent such as water, would reveal the flexibility of the molecule and the preferred conformations in a condensed phase. researchgate.net The simulation would show the rotation around the C-S, S-N, and C-O bonds, providing insights into the conformational landscape. The interactions between the solute and solvent molecules, such as the formation and breaking of hydrogen bonds between the sulfonamide/methoxy oxygens and water, can also be monitored. rsc.org

Analysis of the MD trajectory can provide information on the radial distribution functions of solvent molecules around different parts of the solute, giving a detailed picture of the solvation shell. Furthermore, the time evolution of dihedral angles can be used to construct a Ramachandran-like plot for the flexible bonds, illustrating the accessible conformational states and the energy barriers between them.

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters from first principles, which can be invaluable for the characterization and identification of molecules. uncw.edu

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies correspond to the normal modes of vibration of the molecule and can be compared with experimental data to aid in the assignment of spectral bands.

The prediction of NMR chemical shifts is another important application. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be determined. These theoretical predictions can be a powerful aid in the interpretation of experimental NMR spectra, especially for complex molecules where signal overlap and complex splitting patterns can make assignments challenging.

Table 3: Predicted ¹H NMR Chemical Shifts (Illustrative) Note: These are representative values based on typical computational methods and are for illustrative purposes. Experimental values may vary depending on the solvent and other conditions.

ProtonPredicted Chemical Shift (ppm)
Aromatic Protons6.8 - 7.8
Methoxy Protons (-OCH₃)~3.8
N-Methyl Protons (-NHCH₃)~2.6

Chemoinformatic Approaches to Structure-Reactivity and Structure-Function Correlations

Chemoinformatics employs computational and informational techniques to a wide range of problems in the field of chemistry. A key area within chemoinformatics is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. chemijournal.com These models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. researchgate.net

For a class of compounds including this compound, a QSAR study would involve compiling a dataset of structurally related molecules with known biological activities. nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are then calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed activity. Such a model for benzenesulfonamide (B165840) derivatives could reveal the key structural features that are important for a particular biological function. For example, it might show that the presence and position of a methoxy group, along with the nature of the substitution on the sulfonamide nitrogen, significantly influence the activity. These insights can then be used to design new, more potent, or selective compounds.

Chemical Reactivity, Transformation Pathways, and Mechanistic Insights of 3 Methoxy N Methylbenzene 1 Sulfonamide

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 3-methoxy-N-methylbenzene-1-sulfonamide is susceptible to attack by both electrophiles and nucleophiles, with the regiochemical outcome being governed by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution:

The general mechanism for electrophilic aromatic substitution involves the generation of an electrophile, which then attacks the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion. byjus.com Subsequent deprotonation restores the aromaticity of the ring. byjus.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position of SubstitutionInfluence of Methoxy (B1213986) GroupInfluence of Sulfonamide GroupOverall Predicted Outcome
2 (ortho to -OCH₃)Activating-Major Product
4 (para to -OCH₃)Activating-Major Product
5 (meta to -OCH₃)-Deactivating (meta-directing)Minor Product
6 (ortho to -OCH₃)Activating-Major Product

Nucleophilic Aromatic Substitution:

While aromatic rings are generally electron-rich and thus not prone to nucleophilic attack, substitution can occur under specific conditions, particularly when the ring is substituted with strong electron-withdrawing groups. wikipedia.org The sulfonamide group, being strongly deactivating, can facilitate nucleophilic aromatic substitution (SNAr). These reactions typically proceed via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate called a Meisenheimer complex. youtube.com For a nucleophilic attack to occur, a good leaving group, such as a halide, would typically need to be present on the ring. In the absence of such a leaving group, nucleophilic aromatic substitution on this compound is unlikely under standard conditions.

Transformations Involving the Sulfonamide Moiety: Hydrolysis and Amide Exchange Reactions

The sulfonamide bond (-SO₂-N) is a key reactive site in this compound.

Hydrolysis:

The hydrolysis of the sulfonamide bond to yield the corresponding sulfonic acid and methylamine (B109427) is a well-documented transformation for this class of compounds. This reaction can be catalyzed by both acid and base. The stability of the sulfonamide bond means that typically harsh conditions, such as strong acid or base and elevated temperatures, are required for cleavage.

Under acidic conditions, the reaction likely proceeds through protonation of the nitrogen atom, followed by nucleophilic attack of water on the sulfur atom. In basic media, the mechanism can involve the direct attack of a hydroxide (B78521) ion on the sulfur atom. For related N-aryl-N-methylsulfonamides, hydrolysis has been shown to be subject to catalysis.

Amide Exchange Reactions (Transamidation):

Acid-Base Properties and Protonation/Deprotonation Equilibria

The acid-base properties of this compound are primarily centered on the sulfonamide nitrogen.

The hydrogen atom attached to the sulfonamide nitrogen is weakly acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This allows for deprotonation in the presence of a sufficiently strong base to form the corresponding sulfonamide anion. The pKa of the N-H proton in related primary benzenesulfonamides is typically in the range of 10-11. For N-methyl substituted sulfonamides, the pKa is expected to be slightly higher due to the electron-donating effect of the methyl group. A predicted pKa for the closely related p-toluenesulfonamide (B41071) is approximately 10.20. chemicalbook.com

The methoxy group's oxygen atom possesses lone pairs of electrons and can be protonated under strongly acidic conditions, forming an oxonium ion. However, this is a less favorable process compared to the deprotonation of the sulfonamide nitrogen.

Table 2: Predicted Acid-Base Equilibria

Functional GroupReactionConditionsProduct
Sulfonamide N-HDeprotonationBasicSulfonamide anion
Methoxy OxygenProtonationStrongly AcidicOxonium ion

Metal Coordination Chemistry and Ligand-Binding Studies

The sulfonamide group, with its nitrogen and oxygen atoms possessing lone pairs of electrons, has the potential to act as a ligand and coordinate with metal ions. The deprotonated sulfonamide anion is a particularly effective ligand. While specific studies on the metal coordination chemistry of this compound are not extensively documented, related sulfonamide compounds are known to form complexes with a variety of metals. The coordination can occur through the nitrogen atom, one or both of the sulfonyl oxygen atoms, or a combination thereof, leading to the formation of monodentate, bidentate, or bridging ligands. The methoxy group could also potentially participate in metal coordination, although this is less common.

Reactions at the Methoxy and N-Methyl Groups for Further Functionalization

The methoxy and N-methyl groups offer additional sites for chemical modification.

Reactions at the Methoxy Group:

The methoxy group is an ether linkage and can be cleaved under harsh acidic conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), to yield the corresponding phenol. wikipedia.orglibretexts.orgopenstax.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. wikipedia.orglibretexts.orgopenstax.org More recent methods for the demethylation of aromatic methyl ethers include the use of mineral acids in pressurized high-temperature water. rsc.org

Reactions at the N-Methyl Group:

The N-methyl group can be removed through N-demethylation reactions. wikipedia.org This transformation is important in medicinal chemistry and can be achieved through various methods, including the von Braun reaction using cyanogen (B1215507) bromide, or with chloroformate esters. nih.gov More modern approaches may involve oxidative methods. These reactions typically proceed through the formation of an intermediate that is subsequently hydrolyzed or reduced to yield the secondary sulfonamide.

Derivatization Strategies and Analogue Synthesis Based on 3 Methoxy N Methylbenzene 1 Sulfonamide Scaffold

Design Principles for Systematic Structure-Activity Relationship (SAR) Exploration

The systematic exploration of structure-activity relationships (SAR) for analogues of 3-methoxy-N-methylbenzene-1-sulfonamide is guided by established medicinal chemistry principles. The goal is to understand how specific structural changes influence the compound's interaction with biological targets.

The core scaffold can be dissected into three primary regions for modification:

The Aromatic Ring: The benzene (B151609) ring and its methoxy (B1213986) substituent are key determinants of the molecule's electronic and steric properties. The methoxy group at the meta-position acts as an electron-withdrawing group through induction, while also influencing solubility and potential metabolic pathways. wikipedia.org The position and nature of substituents on the aromatic ring can significantly alter binding affinity and selectivity for a target protein.

The Sulfonamide Linker: The sulfonamide moiety is a critical pharmacophore in many therapeutic agents. thieme-connect.com It can act as a hydrogen bond donor and acceptor, contributing to the molecule's binding energy. The geometry of the sulfonamide group is also crucial for proper orientation within a binding pocket.

The N-Methyl Group: The methyl group on the sulfonamide nitrogen influences the compound's lipophilicity and can be a site for further functionalization. Replacing or modifying this group can impact the compound's metabolic stability and pharmacokinetic profile.

A systematic SAR exploration would involve the individual and combined modification of these regions to map the chemical space around the core scaffold. This allows for the identification of key structural features responsible for any observed biological activity.

Synthesis of Ring-Substituted Analogs of this compound

The synthesis of analogues with substitutions on the aromatic ring of this compound allows for the fine-tuning of the compound's electronic and steric properties. A variety of synthetic methods can be employed to introduce a range of functional groups at different positions on the benzene ring.

One common strategy involves starting with an appropriately substituted 3-methoxy-aniline or 3-methoxy-benzene derivative, which is then sulfonylated and subsequently reacted with methylamine (B109427). For instance, the synthesis of 4-chloro-3-methoxy-N-methylbenzene-1-sulfonamide typically begins with the sulfonation of 4-chloro-3-methoxybenzene using chlorosulfonic acid to yield the corresponding sulfonyl chloride. This intermediate is then reacted with methylamine to form the final N-methylated sulfonamide.

Modern cross-coupling reactions also provide powerful tools for the late-stage functionalization of the aromatic ring. Techniques such as Suzuki, Heck, and Buchwald-Hartwig couplings can be used to introduce a wide array of substituents, including alkyl, aryl, and heteroaryl groups. Furthermore, directed C-H functionalization has emerged as a powerful strategy for regioselective modification of the aromatic ring in sulfonamides. researchgate.net

The table below summarizes some potential ring-substituted analogues and the general synthetic approaches that could be employed for their synthesis.

Analogue TypePotential SubstituentGeneral Synthetic Approach
Halogenated-Cl, -Br, -FElectrophilic aromatic substitution on a 3-methoxy-aniline precursor, followed by sulfonylation and amination.
Alkylated-CH3, -C2H5Friedel-Crafts alkylation of a suitable precursor or cross-coupling reactions.
Arylated-Phenyl, -PyridylSuzuki or other cross-coupling reactions on a halogenated intermediate.
Hydroxylated-OHDemethylation of a dimethoxy precursor or direct oxidation.

N-Functionalization of the Sulfonamide Nitrogen: Alkylation, Acylation, and Sulfonylation

The secondary amine of the N-methylsulfonamide group in this compound is a prime site for further derivatization through alkylation, acylation, and sulfonylation. These modifications can significantly alter the compound's properties, including its hydrogen bonding capacity, lipophilicity, and steric profile.

N-Alkylation: The introduction of additional alkyl groups on the sulfonamide nitrogen can be achieved through various methods. thieme-connect.com A common approach involves the reaction of the N-methylsulfonamide with an alkyl halide in the presence of a base. thieme-connect.com Ruthenium-catalyzed N-alkylation using alcohols as alkylating agents represents a more atom-economical "borrowing hydrogen" methodology. organic-chemistry.org These reactions can be used to introduce a wide range of alkyl chains, including those bearing other functional groups.

N-Acylation: Acylation of the sulfonamide nitrogen introduces an amide functionality. This is typically achieved by reacting the N-methylsulfonamide with an acyl chloride or anhydride (B1165640) in the presence of a base. The resulting N-acylsulfonamides can exhibit different biological activities and physicochemical properties compared to their alkylated counterparts.

N-Sulfonylation: Further sulfonylation of the sulfonamide nitrogen can lead to the formation of di-sulfonated products. This can be achieved by reacting the N-methylsulfonamide with a sulfonyl chloride in the presence of a suitable base.

The table below illustrates the types of functional groups that can be introduced onto the sulfonamide nitrogen and the general reaction types.

FunctionalizationReagent TypeResulting Functional Group
AlkylationAlkyl halide, AlcoholN,N-dialkylsulfonamide
AcylationAcyl chloride, AnhydrideN-acyl-N-methylsulfonamide
SulfonylationSulfonyl chlorideN-sulfonyl-N-methylsulfonamide

Modifications of the Methoxy Group: Dealkylation and Further Derivatization

The methoxy group on the aromatic ring of this compound is another key site for structural modification. The primary transformation is dealkylation to reveal a phenolic hydroxyl group, which can then be used as a handle for further derivatization.

O-Dealkylation: The cleavage of the methyl ether can be accomplished using various reagents. Boron tribromide (BBr3) is a classic and effective reagent for the demethylation of aryl methyl ethers. Other methods include the use of strong acids like hydrobromic acid (HBr) or nucleophilic reagents such as lithium iodide in pyridine. Metabolic O-dealkylation is also a common transformation for methoxy-containing compounds in biological systems, often catalyzed by cytochrome P450 enzymes. nih.gov

Further Derivatization of the Phenolic Hydroxyl Group: Once the phenolic hydroxyl group is unmasked, it can be subjected to a variety of reactions to introduce new functional groups. These include:

Alkylation: Reaction with alkyl halides in the presence of a base to form new ether linkages.

Acylation: Reaction with acyl chlorides or anhydrides to form ester derivatives.

Formation of Glycosides: Reaction with activated sugar derivatives to produce glycosylated analogues.

These modifications can profoundly impact the solubility, polarity, and biological activity of the resulting compounds.

Introduction of Heterocyclic and Aliphatic Moieties to the Core Scaffold

The incorporation of heterocyclic and aliphatic moieties onto the this compound scaffold can significantly expand the chemical diversity of the resulting analogues and introduce new pharmacophoric features. nih.gov These moieties can be attached to the aromatic ring, the sulfonamide nitrogen, or via the methoxy position after dealkylation.

Attachment to the Aromatic Ring:

Heterocycles: Cross-coupling reactions, such as the Suzuki or Stille coupling, are widely used to attach heterocyclic rings (e.g., pyridine, thiophene, pyrazole) to a halogenated or boronylated version of the core scaffold. tuni.fi

Aliphatic Groups: Friedel-Crafts alkylation or acylation followed by reduction can introduce simple alkyl chains. More complex aliphatic groups can be installed using cross-coupling methods.

Attachment to the Sulfonamide Nitrogen:

Heterocycles: N-arylation reactions, such as the Buchwald-Hartwig amination, can be used to link heterocyclic rings directly to the sulfonamide nitrogen. ekb.eg

Aliphatic Groups: As described in section 6.3, a wide range of aliphatic groups can be introduced via N-alkylation.

Attachment via the Phenolic Hydroxyl Group:

Following O-dealkylation, both heterocyclic and aliphatic groups can be linked through an ether bond via Williamson ether synthesis.

Molecular Interaction and Biological Target Engagement Studies in Vitro and Theoretical Perspectives

Ligand-Biomacromolecule Interaction Studies (In Vitro Enzymatic Assays or Receptor Binding Assays)

The initial step in characterizing a new chemical entity involves in vitro assays to identify its biological targets and quantify the strength of its interactions. A prominent and extensively studied target for sulfonamides is the carbonic anhydrase family of enzymes. These enzymes are involved in numerous physiological processes, and their inhibition by sulfonamides is a cornerstone of the therapeutic action of this class of drugs.

It is highly probable that 3-methoxy-N-methylbenzene-1-sulfonamide would be screened for its inhibitory activity against the 16 known human carbonic anhydrase (hCA) isoforms. Such assays would determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50), providing a measure of its potency and selectivity.

Table 1: Hypothetical Inhibitory Profile of this compound against Carbonic Anhydrase Isoforms
Carbonic Anhydrase IsoformIC50 (nM)
hCA I>10,000
hCA II780
hCA IX210
hCA XII420

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental data for this compound is not currently available.

To further characterize the binding, spectroscopic techniques are employed to determine the affinity of the ligand for its target.

Fluorescence Quenching is a technique that measures the decrease in the intrinsic fluorescence of a protein, often from its tryptophan and tyrosine residues, upon the binding of a small molecule. This change in fluorescence can be used to calculate the binding constant. The interaction of this compound with a target protein could alter the environment of these fluorescent amino acids, leading to a measurable quenching effect.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time data on the binding kinetics of a ligand to a target molecule that is immobilized on a sensor surface. SPR can determine both the on-rate (how quickly the compound binds) and the off-rate (how quickly it dissociates), providing a detailed picture of the binding event and the dissociation constant (KD).

Table 2: Representative Binding Affinity Data from Spectroscopic Techniques for a Generic Sulfonamide
TechniqueTarget ProteinBinding Constant (KD)
Fluorescence QuenchingHuman Serum Albumin4.5 x 10-5 M
Surface Plasmon ResonanceCarbonic Anhydrase II2.1 x 10-7 M

Note: This table presents typical binding affinity values for sulfonamide derivatives and is intended for illustrative purposes only.

Table 3: Illustrative Thermodynamic Parameters of a Sulfonamide Binding to a Target Protein Determined by ITC
ParameterValue
Stoichiometry (n)1.02
Association Constant (Ka)3.1 x 106 M-1
Enthalpy Change (ΔH)-9.2 kcal/mol
Entropy Change (ΔS)14.7 cal/mol·K

Note: The data presented is a hypothetical example of what might be expected from an ITC experiment with a sulfonamide compound.

Molecular Docking and Molecular Dynamics Simulations for Binding Mode Prediction

In the absence of experimental structural data, computational approaches like molecular docking and molecular dynamics (MD) simulations are indispensable for predicting how a molecule might bind to its target. nih.govmdpi.com

Molecular Docking algorithms predict the most likely binding pose of a ligand within the active site of a protein. rjb.ro For this compound, docking studies against various carbonic anhydrase isoforms would likely predict the classic sulfonamide binding mode, with the sulfonamide group coordinating to the catalytic zinc ion. nih.gov The methoxy (B1213986) and N-methyl substituents would be positioned to interact with specific amino acid residues, influencing the compound's affinity and selectivity. nih.gov

Molecular Dynamics (MD) Simulations take the static picture from docking and add the dimension of time, simulating the movements of the ligand and protein to assess the stability of the predicted binding pose. ni.ac.rs MD simulations can reveal the key interactions that are maintained over time and provide insights into the flexibility of the complex.

Table 4: Predicted Interactions of this compound with a Hypothetical Carbonic Anhydrase Active Site
Functional Group of LigandInteracting Residue(s)Type of Interaction
Sulfonamide (-SO2NH-)Zn2+, Thr199, Thr200Coordination, Hydrogen Bond
Methoxy (-OCH3)Val121, Leu198Hydrophobic Interaction
N-methyl (-NHCH3)Gln92Hydrogen Bond
Benzene (B151609) RingPhe131π-π Stacking

Note: This table is a hypothetical representation of potential interactions based on known binding modes of other sulfonamides.

Chemoinformatic Approaches to Biological Target Prediction and Polypharmacology

Chemoinformatics utilizes computational tools to predict the biological targets of a compound based on its chemical structure. By comparing the structural features of this compound to vast databases of compounds with known biological activities, potential targets can be identified. Machine learning algorithms can further refine these predictions. researchgate.net Such approaches may also uncover potential polypharmacology, where a compound interacts with multiple targets, a common characteristic of many therapeutic agents. openaccesspub.org Beyond carbonic anhydrases, sulfonamides have been shown to interact with a variety of other enzymes and receptors. nih.gov

Structure-Based Design Principles for Hypothetical Scaffolds

Once a promising target and binding mode are identified, structure-based design principles can be applied to create new, improved molecules. researchgate.net The structure of this compound would serve as a starting point for designing novel scaffolds with enhanced potency and selectivity. This could involve replacing the benzene sulfonamide core with other chemical groups that maintain key interactions, or by adding new functional groups to exploit additional binding pockets within the target's active site.

Investigation of Non-Covalent Interactions within Biological Systems (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The biological effect of a molecule is ultimately determined by the sum of its non-covalent interactions with its target. For this compound, these would include:

Hydrogen Bonding: The sulfonamide group is a potent hydrogen bond donor and acceptor, forming crucial directional interactions. acs.org The oxygen of the methoxy group can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The benzene ring and the methyl group will likely engage in favorable hydrophobic interactions with nonpolar amino acid residues.

π-Interactions: The aromatic ring can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan.

A detailed understanding of these non-covalent forces, often gained through computational modeling, is critical for rational drug design and for interpreting the structure-activity relationships of sulfonamide-based compounds. acs.org

Advanced Analytical Methodologies for the Detection and Quantification of 3 Methoxy N Methylbenzene 1 Sulfonamide

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of 3-methoxy-N-methylbenzene-1-sulfonamide, enabling the separation of the compound from impurities and its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of sulfonamides, including this compound. nih.govmdpi.com This technique is widely used for purity assessment and quantification due to its high resolving power. nih.gov Reversed-phase HPLC (RP-HPLC) is a common mode employed for sulfonamide analysis, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analyte between the two phases.

For instance, a typical RP-HPLC method for sulfonamide analysis might utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile, methanol, and a buffer solution to control pH. merckmillipore.commolnar-institute.com The detection is often performed using a UV detector at a specific wavelength, such as 265 nm or 270 nm. merckmillipore.comwu.ac.th The retention time of the compound under specific chromatographic conditions is a key parameter for its identification. The development of HPLC methods often involves optimizing the mobile phase composition and flow rate to achieve baseline separation of the target compound from any potential impurities. researchgate.net

Table 1: Illustrative HPLC Parameters for Sulfonamide Analysis

ParameterCondition
Column YMC-Triart C8 (250×4.6 mm, 5µm) wu.ac.th
Mobile Phase Gradient elution wu.ac.th
Flow Rate 1.0 mL/min wu.ac.th
Detection UV at 265 nm wu.ac.th
Column Temperature 25 °C wu.ac.th
Injection Volume 5 µL wu.ac.th

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of sulfonamides, although it may require derivatization to improve the volatility and thermal stability of the compounds. nih.gov In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected by a suitable detector.

For the analysis of sulfonamides, a capillary column is often used to achieve high separation efficiency. nih.gov The oven temperature is programmed to increase gradually to facilitate the elution of compounds with different volatilities. scione.comorientjchem.org The choice of detector is critical for sensitivity and selectivity. While a flame ionization detector (FID) can be used, more specific detectors like a nitrogen-phosphorus detector (NPD) or an atomic emission detector (AED) can provide enhanced selectivity for nitrogen and sulfur-containing compounds like sulfonamides. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis and purity screening of sulfonamides. merckmillipore.comresearchgate.net In TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the mobile phase moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation.

For sulfonamides, reversed-phase TLC plates (e.g., RP-18w) can be used with a mobile phase mixture like acetonitrile/methanol/water. merckmillipore.com After development, the separated spots are visualized, often under UV light. usda.gov For quantitative or more sensitive analysis, the spots can be scraped off the plate, the compound extracted, and then quantified by another method, or the plate can be scanned with a densitometer. usda.gov TLC is particularly useful for monitoring the progress of chemical reactions and for preliminary purity checks. researchgate.net

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a higher degree of confidence in the identification and quantification of analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. mdpi.comnih.gov This combination allows for the unequivocal identification of this compound based on both its retention time and its mass-to-charge ratio (m/z). mdpi.comacs.org

In a typical LC-MS analysis of sulfonamides, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer, where the analyte molecules are ionized. eurofins.com Common ionization techniques include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). The resulting ions are then separated in the mass analyzer (e.g., quadrupole, time-of-flight) and detected. LC-MS can be operated in full-scan mode to obtain the mass spectrum of the compound or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity in quantitative analysis. nih.goveurofins.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the identification power of mass spectrometry. nih.gov It is a robust technique for the analysis of volatile and thermally stable compounds. For less volatile compounds like sulfonamides, derivatization is often necessary prior to GC-MS analysis to increase their volatility. nih.gov

In GC-MS, the separated components eluting from the GC column are directly introduced into the ion source of the mass spectrometer, where they are typically ionized by electron impact (EI). orientjchem.org The resulting fragmentation pattern, or mass spectrum, is a unique fingerprint of the molecule and can be used for its definitive identification by comparing it to a spectral library. scione.com GC-MS is a valuable tool for confirming the identity of this compound and for identifying and quantifying trace-level impurities. orientjchem.org

Table 2: GC-MS Parameters for General Compound Analysis

ParameterCondition
Column HP-5ms (30m x 0.25mm, 0.25µm) orientjchem.org
Carrier Gas Helium orientjchem.org
Oven Program Initial temp 60°C, ramped to 250°C orientjchem.org
Injector Temperature 200°C orientjchem.org
Detector Mass Selective Detector orientjchem.org
Ionization Mode Electron Impact (EI) orientjchem.org

Spectrophotometric Methods for Concentration Determination (e.g., UV-Vis Spectroscopy)

Spectrophotometric methods, particularly those involving colorimetric reactions, offer a simple, cost-effective, and sensitive approach for the quantification of sulfonamides. A widely employed strategy for primary aromatic amines, a class to which the parent sulfonamide of this compound belongs before N-methylation, involves diazotization followed by a coupling reaction to produce a highly colored azo dye.

Principle: The analytical workflow typically involves two key steps:

Diazotization: The primary aromatic amino group of a sulfonamide reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) in a cold environment to form a diazonium salt.

Coupling: The resulting diazonium salt is then coupled with a suitable chromogenic reagent, such as N-(1-Naphthyl)ethylenediamine (NED) or 8-hydroxyquinoline, in an alkaline medium. nih.govresearchgate.net This reaction forms a stable and intensely colored azo compound, whose absorbance can be measured using a UV-Vis spectrophotometer.

While this compound itself lacks a primary aromatic amine, this method is directly applicable to its precursor, 3-methoxybenzenesulfonamide, or can be adapted if the N-methyl group is cleaved. For direct analysis, its inherent UV absorbance could be utilized, though this may offer lower selectivity.

Research Findings: Studies on various sulfonamides have demonstrated the robustness of the diazotization-coupling method. For instance, research on sulfamethoxazole, when coupled with 8-hydroxyquinoline, yielded a red-colored product with a maximum absorbance (λmax) at 500 nm. nih.govresearchgate.net The method was found to be linear over a concentration range of 0.1–7.0 µg/mL, with a limit of detection (LOD) between 0.03–0.05 µg/mL and a limit of quantification (LOQ) of 0.11–0.18 µg/mL. nih.gov

For the direct UV-Vis analysis of this compound, the presence of the substituted benzene (B151609) ring would result in characteristic absorption bands in the UV region. Based on data for structurally related methoxy-substituted aromatic compounds, one could anticipate absorption maxima in the range of 220-280 nm. However, experimental determination is essential for accurate quantification.

Hypothetical Performance Characteristics for a Diazotization-Coupling Method: The following table outlines the expected performance parameters for a spectrophotometric method for a related primary amine sulfonamide, which can serve as a benchmark.

ParameterTypical Value
Wavelength of Maximum Absorption (λmax) ~500 nm nih.govresearchgate.net
Linear Range 0.1 - 7.0 µg/mL nih.gov
Molar Absorptivity (ε) 1.5 x 10⁴ L mol⁻¹ cm⁻¹
Limit of Detection (LOD) 0.04 µg/mL nih.gov
Limit of Quantification (LOQ) 0.15 µg/mL nih.gov
Correlation Coefficient (r²) > 0.998

This interactive table is based on data reported for other sulfonamides and serves as an estimation. nih.govresearchgate.net

Electrochemical Sensing Strategies

Electrochemical sensors provide a powerful alternative for the determination of sulfonamides, offering high sensitivity, rapid response, and the potential for miniaturization and on-site analysis. mdpi.com These methods are typically based on the oxidation of the sulfonamide molecule at the surface of a modified electrode.

Principle: The electrochemical detection of sulfonamides often involves their electro-oxidation at a chemically modified electrode. The modification of the electrode surface with materials like metal oxides, nanoparticles, or polymers can significantly enhance the electrocatalytic activity, leading to improved sensitivity and selectivity. mdpi.com Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed. DPV is particularly favored for quantitative analysis due to its ability to discriminate against background currents, resulting in lower detection limits.

Research Findings: Research into the electrochemical detection of sulfonamides has shown promising results. For example, a sensor fabricated with lanthanum-doped cerium oxide decorated with reduced graphene oxide (LCO@RGO) has been successfully used for the sensitive detection of sulfadiazine (B1682646). mdpi.com This sensor demonstrated a low detection limit of 0.005 µM and a wide linear range from 0.01 to 265 µM. mdpi.com The enhanced performance was attributed to the synergistic effects between the LCO and RGO, which facilitated electron transfer and increased the electroactive surface area. mdpi.com

For this compound, an electrochemical sensor could be developed based on its oxidation at a suitable modified electrode. The methoxy (B1213986) group on the benzene ring may influence the oxidation potential.

Hypothetical Performance of an Electrochemical Sensor for this compound: The table below projects the potential performance characteristics of a DPV-based electrochemical sensor.

ParameterProjected Value
Technique Differential Pulse Voltammetry (DPV)
Working Electrode Glassy Carbon Electrode modified with a nanocomposite
Linear Range 0.01 - 250 µM mdpi.com
Limit of Detection (LOD) 0.005 µM mdpi.com
Sensitivity 0.80 µA µM⁻¹ cm⁻² mdpi.com
Response Time < 5 minutes

This interactive table is based on data for the electrochemical detection of sulfadiazine and represents a plausible target for a sensor developed for this compound. mdpi.com

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary analytical method for the quantification of pure substances and the analysis of mixtures. nih.gov It is a standard-free quantification method, meaning it does not require a chemical-identical standard for calibration.

Principle: qNMR relies on the principle that the integrated signal intensity of a specific resonance in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. For quantification, a certified internal standard with a known concentration and purity is added to the sample. By comparing the integral of a specific signal from the analyte with the integral of a known signal from the internal standard, the concentration of the analyte can be accurately determined. 1H qNMR is the most common approach due to the high sensitivity and natural abundance of the proton nucleus.

Research Findings: qNMR has been successfully applied to the quality control and purity assessment of a wide range of pharmaceuticals. nih.govnih.gov The method is valued for its high precision, accuracy, and structural information content. Key to a successful qNMR experiment is the selection of appropriate signals from both the analyte and the internal standard that are well-resolved and free from overlap. For this compound, the signals from the methoxy group (-OCH3) or the N-methyl group (-NCH3) would likely be suitable for quantification due to their distinct chemical shifts and singlet nature.

The validation of qNMR methods typically follows guidelines from the International Council for Harmonisation (ICH), demonstrating linearity, accuracy, precision, and specificity. nih.gov For instance, a validated qNMR method for glutathione (B108866) and its impurities reported a limit of detection of less than 0.1% wt and a limit of quantitation ranging from 0.14 to 0.24% wt. nih.gov

Projected qNMR Parameters for the Analysis of this compound: The following table outlines the key parameters for a quantitative 1H NMR analysis.

ParameterSpecification
Spectrometer Frequency ≥ 400 MHz
Internal Standard Maleic Anhydride (B1165640) or Dimethyl Sulfone
Solvent Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
Analyte Signal for Integration Methoxy protons (~3.9 ppm) or N-methyl protons (~2.6 ppm)
Relaxation Delay (d1) > 5 x T₁ of the slowest relaxing nucleus
Pulse Angle 90°
Expected Precision (RSD) < 1%

This interactive table presents typical parameters for a qNMR experiment tailored for the quantification of this compound.

Applications in Chemical Biology, Materials Science, and Catalysis Non Clinical Focus

Role as a Versatile Synthetic Intermediate in Organic Synthesis

Sulfonamides are recognized as crucial intermediates in organic synthesis, and 3-methoxy-N-methylbenzene-1-sulfonamide is no exception. google.com Its structure serves as a foundational building block for the construction of more complex molecular architectures. The general class of N-alkyl benzenesulfonamides is widely utilized in the preparation of organic aminated materials and in the research and development of new chemical entities. google.com

The synthetic utility of sulfonamides stems from the reactivity of the sulfonamide group itself and the influence of the aromatic ring substituents. The nitrogen atom of the sulfonamide can, for instance, undergo further alkylation or acylation reactions to create more substituted derivatives. The synthesis of such compounds often involves the reaction of a corresponding sulfonyl chloride (e.g., 3-methoxybenzenesulfonyl chloride) with an appropriate amine (in this case, methylamine). mdpi.com A general and mild method for creating such sulfonamides avoids hazardous reagents by reacting methyl sulfinates with lithium amides, followed by oxidation, a process that is compatible with various functional groups like esters and halogens. organic-chemistry.org

The methoxy (B1213986) group on the benzene (B151609) ring acts as an electron-donating group, influencing the regioselectivity of electrophilic aromatic substitution reactions on the ring. This allows for controlled modifications of the aromatic core, enabling the synthesis of a diverse library of derivatives. Furthermore, the entire 3-methoxy-N-methylbenzenesulfonamide scaffold can be incorporated into larger molecules, demonstrating its role as a versatile synthon. For example, a related derivative, 3-methoxy-N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzene-1-sulfonamide, is explicitly used as a building block for more intricate molecules. The synthesis of N-benzyl-4-methylbenzenesulfonamides illustrates a typical two-step process where a primary sulfonamide is first formed and then alkylated, a method applicable to the subject compound. nsf.gov

Table 1: Examples of Synthetic Reactions Involving Sulfonamides

Reaction Type Reagents/Catalyst Product Type Reference
N-Alkylation Methyl tertiary butyl ether, Bromination ethyl triphenyl phosphine/silver compound/porphyrin catalyst N-tert-butyl substituted benzenesulfonamides google.com
N-Methylation Methanol, [(p-cymene)Ru(2,2'-bpyO)(H₂O)] catalyst N-methylated sulfonamides organic-chemistry.org
Sulfonamide Formation Methyl sulfinates, Lithium amides, MCPBA (oxidation) Primary, secondary, and tertiary sulfonamides organic-chemistry.org

Application as a Ligand in Coordination Chemistry and Catalysis

The sulfonamide functional group is an effective ligand for metal ions, a property that is exploited in coordination chemistry and catalysis. The deprotonated sulfonamide nitrogen forms a stable anionic species (SO₂NH⁻) that can coordinate directly with a metal center. nih.gov This interaction is fundamental to the mechanism of sulfonamide-based enzyme inhibitors, which act by binding to the zinc ion in the active site of enzymes like carbonic anhydrase. nih.gov

This same principle applies to synthetic catalysis. Sulfonamide derivatives are used in conjunction with transition metal catalysts to facilitate a variety of chemical transformations. For instance, nickel(0) catalysts have been reported for the efficient cross-coupling of arylsulfonamides to form diarylsulfonamides. mdpi.com Palladium catalysts are employed with sulfonamides for the synthesis of complex heterocyclic structures like benzomorpholines. mdpi.com Ruthenium and manganese pincer complexes have also proven effective for the N-alkylation of sulfonamides using alcohols as alkylating agents, a process that relies on the coordination of the sulfonamide to the metal center. organic-chemistry.org The this compound molecule, with its sulfonamide group, is a potential candidate for use as a ligand in such catalytic systems.

Incorporation into Advanced Functional Materials (e.g., Supramolecular Assemblies, Polymers)

The structural features of this compound and its derivatives lend themselves to the construction of advanced functional materials. The ability of the sulfonamide group to form strong hydrogen bonds is a key driver in the formation of ordered supramolecular assemblies. mdpi.com

In the solid state, sulfonamides frequently exhibit N–H···O hydrogen bonds, where the sulfonamide hydrogen atom interacts with an oxygen atom from an adjacent molecule's sulfonyl group. mdpi.com These directional interactions can guide the self-assembly of molecules into well-defined, extended networks, such as infinite chains, sheets, or three-dimensional lattices. mdpi.com The specific arrangement (crystal packing) is influenced by subtle changes in the molecular structure, such as the position of substituents on the aromatic rings. mdpi.com For example, studies on N-(4-methoxyphenyl)-nitrobenzenesulfonamides show how different isomers form distinct intermolecular hydrogen bonding patterns, leading to varied crystalline architectures. mdpi.com

Beyond discrete supramolecular structures, the fundamental backbone of this compound can be incorporated into polymers. Wholly aromatic polyamides, known as aramids, are high-performance materials celebrated for their thermal stability and mechanical strength. mdpi.com By analogy, monomers containing the benzenesulfonamide (B165840) moiety can be used to synthesize functional polymers. Research into flame-retardant polyamides has involved incorporating structures like tetrabromophthalimide into the polymer side chains, demonstrating the capacity for functionalization. mdpi.com The incorporation of a structure like this compound could impart specific properties, such as altered solubility, thermal behavior, or flame retardancy, to the resulting polymer. mdpi.com

Development as a Molecular Probe for Biochemical Research

Molecular probes are essential tools in chemical biology for investigating and modulating the function of biological macromolecules like enzymes and receptors. Sulfonamides are a well-established class of compounds for this purpose, particularly as enzyme inhibitors. nih.gov

A derivative, 3-methoxy-N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzene-1-sulfonamide, has been investigated for its potential to act as an enzyme inhibitor or receptor modulator, capable of altering cellular signaling pathways. The mechanism often involves the sulfonamide group binding to a metallic cofactor in an enzyme's active site. nih.gov A prominent example is the inhibition of carbonic anhydrases, a family of zinc-containing enzymes. nih.gov

The development of specific sulfonamides allows researchers to probe the function of individual enzyme isoforms. For example, a structurally related compound, 3-fluoro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide, is noted for its potential to inhibit enzymes like dihydropteroate (B1496061) synthase, thereby disrupting folate synthesis pathways in bacteria. smolecule.com Such compounds can be used in in vitro screening assays to identify and characterize biological targets, such as the NLRP3 inflammasome, making them valuable tools for biochemical research.

Utilization as a Reference Standard in Analytical Chemistry

In analytical chemistry, a reference standard is a highly purified compound used for the qualitative identification and quantitative measurement of a substance. This compound, when synthesized and purified to a high degree, can serve as such a standard. google.com

Commercial suppliers of fine chemicals often provide detailed analytical data, including NMR, HPLC, and mass spectrometry (MS), which confirms the structure and purity of the compound. bldpharm.comchemicalregister.com This documentation is essential for its use as a reference material. For instance, the purity of synthesized batches of related sulfonamides has been confirmed by HPLC to be greater than 98%. google.com

The process of establishing a compound as a reference standard involves thorough analytical validation. This includes confirming its structure using techniques like ¹H/¹³C NMR spectroscopy to identify characteristic chemical shifts, FT-IR spectroscopy to verify functional groups (e.g., S=O stretching), and mass spectrometry to confirm the molecular weight. Stability studies, often conducted using HPLC-UV/MS, are also performed to ensure the compound does not degrade under specified storage and handling conditions. The availability of this compound from chemical suppliers indicates its utility as a standard for quality control, method development, and research purposes. bldpharm.comchemicalregister.com

Table 2: Chemical Compound Names

Compound Name
3-amino-N-Methoxy-N-methylbenzene-1-sulphonamide
3-fluoro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide
3-methoxy-N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzene-1-sulfonamide
This compound
3-methylbenzenesulfonic acid
4-chloro-3-methoxy-N-methylbenzene-1-sulfonamide
4-methyl-N-(phenylmethyl)benzenesulfonamide
4-substituted pyridine-3-sulfonamides
N-(4-methoxyphenyl)-nitrobenzenesulfonamides
N-allyl-N-benzyl-4-methylbenzenesulfonamide
N-alkyl benzenesulfonamides
p-toluene-sulfonamide
tetrabromophthalimide

Q & A

Q. What are the standard synthetic routes for preparing 3-methoxy-N-methylbenzene-1-sulfonamide?

The compound is typically synthesized via nucleophilic substitution between 3-methoxy-N-methylaniline and benzenesulfonyl chloride. A base such as triethylamine or pyridine is used to neutralize HCl generated during the reaction. The reaction proceeds in anhydrous dichloromethane or tetrahydrofuran at 0–25°C for 4–12 hours. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the methoxy (-OCH3_3), sulfonamide (-SO2_2NH-), and aromatic proton environments.
  • X-ray crystallography : Resolves bond angles and dihedral angles between the sulfonamide and methoxy-substituted benzene ring (e.g., C–S–O bond angles ≈107–112°) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • FT-IR : Identifies sulfonamide S=O stretching (~1350–1150 cm1^{-1}) and N–H bending (~1550 cm1^{-1}) .

Q. How does the methoxy group influence the compound’s electronic and reactivity profile?

The methoxy group is electron-donating via resonance, increasing electron density on the benzene ring. This activates the ring toward electrophilic substitution at the para position relative to the methoxy group. However, steric hindrance from the N-methylsulfonamide group may redirect reactivity to meta positions in certain reactions .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonamide formation under varying conditions?

  • Base selection : Use stronger bases (e.g., NaH) for faster deprotonation of the amine, but ensure compatibility with moisture-sensitive reagents.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require lower temperatures to minimize side reactions.
  • Stoichiometry : A 10–20% excess of sulfonyl chloride ensures complete amine conversion.
  • Work-up : Neutralize residual acid with aqueous NaHCO3_3 to prevent decomposition .

Q. What strategies resolve discrepancies in reported biological activities of sulfonamide derivatives?

  • Structural validation : Confirm compound purity (>95% by HPLC) and stereochemistry (if applicable) to rule out batch variability.
  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for pH/temperature in enzymatic assays.
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent effects in DMSO) .

Q. Which computational methods predict the compound’s interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Models binding affinities to enzymes like carbonic anhydrase, prioritizing hydrogen bonds between the sulfonamide group and active-site zinc ions.
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, analyzing RMSD and binding free energies (MM-PBSA).
  • QSAR models : Correlate substituent effects (e.g., Hammett σ values of methoxy groups) with inhibitory potency .

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